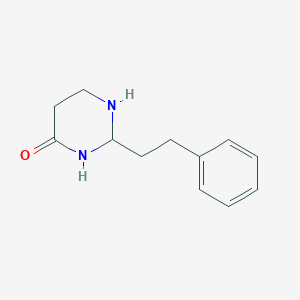

2-(2-Phenylethyl)-1,3-diazinan-4-one

Description

2-(2-Phenylethyl)chromones are aromatic heterocyclic compounds predominantly found in agarwood, a fragrant resin derived from Aquilaria species (Thymelaeaceae family) . These compounds are critical contributors to agarwood’s distinctive fragrance and constitute ~41% of its volatile components, alongside sesquiterpenes (52%) . Structurally, they feature a chromone core (a benzopyran-4-one system) linked to a phenyl group via an ethyl chain (Figure 1). Most derivatives are substituted with methoxy (-OCH₃) or hydroxy (-OH) groups, with rare acetoxy (-OAc) modifications . Their molecular weights start at 250 (unsubstituted skeleton), increasing with substituents .

Properties

IUPAC Name |

2-(2-phenylethyl)-1,3-diazinan-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O/c15-12-8-9-13-11(14-12)7-6-10-4-2-1-3-5-10/h1-5,11,13H,6-9H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOJLDMFLRVZBOL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(NC1=O)CCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Phenylethyl)-1,3-diazinan-4-one typically involves the Biginelli reaction, which is a three-component condensation reaction. The reaction involves the condensation of an aldehyde, a β-keto ester, and urea under acidic conditions. The reaction conditions often include the use of a catalyst such as hydrochloric acid or acetic acid, and the reaction is carried out at elevated temperatures to facilitate the formation of the dihydropyrimidinone ring.

Industrial Production Methods

Industrial production of this compound may involve optimization of the Biginelli reaction to enhance yield and purity. This can include the use of more efficient catalysts, solvent systems, and reaction conditions. Additionally, continuous flow synthesis techniques may be employed to scale up the production process while maintaining consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(2-Phenylethyl)-1,3-diazinan-4-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms, such as dihydropyrimidines.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenylethyl group or the dihydropyrimidinone ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo derivatives, while reduction can produce dihydropyrimidines. Substitution reactions can introduce various functional groups into the compound, leading to a diverse array of derivatives.

Scientific Research Applications

Pharmacological Potential

- NMDA Receptor Modulation : Research has indicated that compounds similar to 2-(2-Phenylethyl)-1,3-diazinan-4-one may act as NMDA receptor antagonists. NMDA receptors are critical for synaptic plasticity and memory function, making them significant targets for treating neurological disorders such as Alzheimer's disease and schizophrenia .

- Dissociative Effects : Some derivatives of this compound have been reported to exhibit dissociative effects, similar to other psychoactive substances. This property can be explored for potential therapeutic uses in pain management and anesthetic applications .

Anti-inflammatory Activity

Studies have shown that related compounds can inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation pathways. The design of analogs based on the diazinanone structure may lead to the development of novel non-steroidal anti-inflammatory drugs (NSAIDs) with improved efficacy and safety profiles .

Anticancer Properties

Preliminary investigations into the anticancer potential of diazinanone derivatives have yielded promising results. Some studies suggest that these compounds exhibit cytotoxic effects against various cancer cell lines, potentially through mechanisms involving apoptosis and cell cycle arrest .

Case Studies

Several case studies have been documented that illustrate the practical applications of this compound:

Mechanism of Action

The mechanism of action of 2-(2-Phenylethyl)-1,3-diazinan-4-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Sesquiterpenes

Sesquiterpenes, the other major agarwood constituents, are 15-carbon terpenoids (e.g., agarospirol, baimuxinal) with diverse bicyclic or tricyclic frameworks . Key differences include:

| Property | 2-(2-Phenylethyl)chromones | Sesquiterpenes |

|---|---|---|

| Molecular Weight (MW) | ≥250 (base skeleton) | <250 |

| GC-MS Retention Time | Later elution (38–51 min) | Earlier elution (25–38 min) |

| Functional Groups | Methoxy, hydroxy, or acetoxy substituents | Hydroxyl, epoxide, or ether groups |

| Fragmentation Pattern | Cleavage at CH₂-CH₂ bond (m/z 91, 121) | Skeletal rearrangements or ring cleavages |

| Role in Agarwood | Primary aromatic contributors | Contribute to resinous complexity |

Sesquiterpenes are more volatile and structurally diverse but lack the chromone system responsible for UV-absorbing and aromatic properties .

Other Chromone Derivatives

Within the chromone class, structural variations arise from substituent type and position:

| Substituent Type | Example Compound | MW | Key MS Fragments |

|---|---|---|---|

| Methoxy (-OCH₃) | 6-Methoxy-2-(2-phenylethyl)chromone | 280 | m/z 121 (benzyl), 135 (chromone) |

| Hydroxy (-OH) | 5-Hydroxy-2-(2-phenylethyl)chromone | 266 | m/z 107 (phenolic fragment) |

| Acetoxy (-OAc) | 6-Acetoxy-2-(2-phenylethyl)chromone | 308 | m/z 43 (acetyl), 121 (benzyl) |

Substituents are identified via the formula: 30m + 16n = MW − 250 , where m = methoxy groups and n = hydroxy groups . For example, a compound with MW 296 would have 2 methoxy (30×2=60) and 1 hydroxy (16×1=16) groups (60 + 16 = 76; 296 − 250 = 46).

Heterocyclic Analogues (e.g., 1,3-Oxazinan-2-ones)

| Property | 2-(2-Phenylethyl)chromones | 1,3-Oxazinan-2-ones |

|---|---|---|

| Core Structure | Benzopyran-4-one + phenylethyl chain | Six-membered ring with O and N atoms |

| Biological Activity | Aromatic/fragrance roles | Antimicrobial, anticancer |

| Synthetic Accessibility | Isolated from natural sources (agarwood) | Laboratory-synthesized |

1,3-Oxazinan-2-ones lack the conjugated chromone system, resulting in different UV/fluorescence properties and fragmentation pathways .

Analytical Challenges and Advances

2-(2-Phenylethyl)chromones are challenging to analyze due to:

- Limited GC-MS Database Entries: Few reference spectra exist, complicating identification .

- Structural Similarity : Shared fragmentation patterns (e.g., m/z 91, 121) require substituent-specific analysis .

- Co-elution with Sesquiterpenes : Advanced fractionation (e.g., Sephadex LH-20) is needed to isolate chromones .

Recent progress includes formula-based substituent determination and retention time guidelines for GC-MS .

Biological Activity

2-(2-Phenylethyl)-1,3-diazinan-4-one is a diazinanone derivative that has garnered attention for its potential biological activities. This compound belongs to a class of heterocyclic compounds known for diverse pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities. This article reviews the biological activity of this compound through various studies and findings.

Chemical Structure

The molecular structure of this compound can be represented as follows:

This structure features a diazinanone core with a phenethyl substituent, which is critical for its biological interactions.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit a range of biological activities:

- Antimicrobial Activity : Compounds with diazinanone structures have shown significant antibacterial and antifungal properties. For instance, derivatives have been tested against various bacterial strains and fungi, demonstrating varying degrees of efficacy.

- Anti-inflammatory Effects : Some studies suggest that the compound may exert anti-inflammatory effects through inhibition of pro-inflammatory cytokines.

- Antitumor Properties : Preliminary studies indicate potential cytotoxic effects against certain cancer cell lines, suggesting a pathway for further anticancer drug development.

Antimicrobial Activity

A study conducted on various diazinanone derivatives revealed that compounds with similar structures exhibited notable antibacterial activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined for several strains:

| Compound | MIC (μg/mL) | Bacterial Strain |

|---|---|---|

| This compound | 32 | Staphylococcus aureus |

| 64 | Escherichia coli | |

| 16 | Candida albicans |

These results highlight the potential of this compound as a candidate for developing new antimicrobial agents .

Anti-inflammatory Activity

In vitro assays demonstrated that the compound could reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. This suggests that this compound may have therapeutic applications in treating inflammatory diseases .

Antitumor Activity

A recent study assessed the cytotoxic effects of this compound on various cancer cell lines. The compound showed promising results in inhibiting cell proliferation in breast cancer (MCF-7) and lung cancer (A549) cell lines:

| Cell Line | IC50 (μM) |

|---|---|

| MCF-7 | 12 |

| A549 | 15 |

These findings indicate that further investigation into its mechanism of action could be beneficial for anticancer drug development .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural features. The presence of the phenethyl group is believed to enhance lipophilicity, facilitating better interaction with biological membranes. Modifications to the diazinanone core can lead to variations in activity; thus, understanding SAR is crucial for optimizing its pharmacological properties .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.